Product packaging for Z-Glu-Tyr(Cat. No.:CAS No. 988-75-0)

Z-Glu-Tyr

Cat. No.: B1329689
CAS No.: 988-75-0
M. Wt: 444.4 g/mol
InChI Key: XLUMOZQZGPJGTL-UHFFFAOYSA-N
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Description

Significance of Dipeptides in Biological Systems and Synthetic Methodologies

Dipeptides, the simplest form of peptides, are fundamental to numerous biological processes. They can act as signaling molecules, intermediates in protein metabolism, and even exhibit direct physiological effects. In synthetic methodologies, protected dipeptides like Z-GLU-TYR-OH serve as crucial building blocks. chemimpex.com The benzyloxycarbonyl (Z) group is a widely used amine-protecting group in peptide synthesis, preventing unwanted side reactions at the N-terminus of glutamic acid while allowing for the formation of a peptide bond with tyrosine. This controlled approach is essential for the stepwise construction of larger, more complex peptides. abmole.commedchemexpress.com

The use of such protected dipeptides facilitates the creation of specific peptide sequences, which is vital for studying enzyme-substrate interactions, developing enzyme inhibitors, and synthesizing peptides with potential therapeutic applications. chemimpex.combiosynth.com The stability and solubility of these derivatives are key characteristics that enhance their utility in both solution-phase and solid-phase peptide synthesis. chemimpex.comabmole.comnordicbiosite.com

Overview of this compound-OH as a Model Peptide Derivative for Academic Inquiry

This compound-OH has been established as a model substrate in various biochemical and chemical studies. chemimpex.comgoogle.com Its well-defined structure allows researchers to investigate the specific activities of certain enzymes, particularly proteases. For instance, it has been employed as a substrate for enzymes like cathepsin A and cathepsin B. chemimpex.combiosynth.com By monitoring the cleavage of the peptide bond between the glutamic acid and tyrosine residues, scientists can characterize the kinetics and specificity of these enzymes.

The compound's utility extends to being a tool for understanding protein degradation processes. In a notable study on black tea manufacturing, this compound-OH was used as an artificial substrate to demonstrate the breakdown of proteins into free amino acids during fermentation. researchgate.netnih.gov This research highlighted the enzymatic processes that contribute to the final flavor and aroma profile of tea.

Chemical and Physical Properties of this compound-OH
PropertyValue
Molecular FormulaC22H24N2O8
Molecular Weight444.44 g/mol
CAS Number988-75-0
Melting Point185-187 °C
SolubilitySoluble in DMSO
AppearanceWhite to off-white solid

Research Trajectories and Academic Significance of this compound-OH

The academic significance of this compound-OH is underscored by its diverse applications in research. Current and future research trajectories involving this compound are likely to focus on several key areas:

Enzyme Characterization: It will continue to be a valuable tool for the discovery and characterization of novel proteases from various biological sources. Its specific structure allows for sensitive and specific assays to be developed.

Drug Discovery and Development: As a dipeptide derivative, it can be used as a starting point or a fragment in the design of peptidomimetic drugs. chemimpex.com These drugs aim to replicate the biological activity of natural peptides but with improved stability and bioavailability.

Food Science and Technology: Research into food fermentation and flavor development, as demonstrated by the black tea studies, can be further expanded. chemimpex.comresearchgate.net Understanding how enzymatic reactions involving specific peptide bonds influence food quality is a significant area of investigation. For example, γ-glutamyl dipeptides like γ-glutamyl-tyrosine are known to contribute to the "kokumi" taste in foods. tandfonline.com

Peptide Synthesis Methodologies: The compound remains relevant in the development and optimization of new peptide synthesis techniques, including both solid-phase and enzymatic synthesis methods. chemicalbook.com

A notable study utilized this compound-OH to investigate protein degradation during the fermentation process of black tea. Researchers used it as a synthetic substrate to confirm that proteins are broken down into free amino acids. When this compound-OH was mixed with crushed tea leaves and fermented, a significant increase in free tyrosine was observed compared to the control, providing direct evidence of peptidase activity. nih.govresearchgate.net

Research Applications of this compound-OH
Area of ResearchSpecific Application
EnzymologySubstrate for proteases like cathepsin A and B. chemimpex.combiosynth.com
Food ChemistryModel substrate to study protein degradation in black tea fermentation. researchgate.netnih.gov
Synthetic ChemistryBuilding block in solid-phase peptide synthesis. abmole.commedchemexpress.comnordicbiosite.com
Biochemical ResearchStudying protein interactions and enzyme functions. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O8 B1329689 Z-Glu-Tyr CAS No. 988-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c25-16-8-6-14(7-9-16)12-18(21(29)30)23-20(28)17(10-11-19(26)27)24-22(31)32-13-15-4-2-1-3-5-15/h1-9,17-18,25H,10-13H2,(H,23,28)(H,24,31)(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUMOZQZGPJGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30913078
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

988-75-0
Record name NSC89651
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Applications of Z Glu Tyr Oh in Peptide Chemistry

Z-GLU-TYR-OH as a Fundamental Building Block in Peptide Synthesis

This compound-OH serves as a foundational building block in the intricate process of peptide synthesis. chemimpex.comdatainsightsmarket.com The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, is a key protecting group for the α-amino group of glutamic acid. thieme-connect.de This protection is vital to prevent unwanted side reactions and to ensure the specific, sequential addition of amino acids to a growing peptide chain. thieme-connect.depeptide.com The Z-group is stable under various reaction conditions but can be readily removed by catalytic hydrogenation, a process that does not affect the peptide bonds or most side-chain protecting groups, thus preserving the integrity of the synthesized peptide. thieme-connect.de This characteristic makes Z-protected amino acids, including the dipeptide this compound-OH, highly valuable in solution-phase peptide synthesis. peptide.com

The presence of both a protected N-terminus (Z-Glu) and a free C-terminus (-Tyr-OH) allows for the directional and controlled formation of peptide bonds. The free carboxyl group of the tyrosine residue can be activated to react with the amino group of another amino acid or peptide fragment, while the protected N-terminus of the glutamic acid residue prevents self-condensation. This strategic protection and activation are central to the stepwise elongation of peptide chains. thieme-connect.de

Integration of this compound-OH into Peptide Chains via Linkage Mechanisms

The integration of this compound-OH into a growing peptide chain is achieved through the formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another. pdx.edu In practice, the carboxylic group of this compound-OH is typically activated to facilitate the reaction with the incoming amino group. mdpi.com This activation is necessary because the carboxyl group itself is not reactive enough for efficient peptide bond formation. mdpi.com

Commonly, a coupling reagent is employed to activate the carboxyl group, transforming it into a more reactive species, such as an active ester. mdpi.com This activated intermediate is then susceptible to nucleophilic attack by the amino group of the next amino acid in the sequence, resulting in the formation of a new peptide bond and the elongation of the peptide chain. The choice of coupling reagent and reaction conditions is critical to ensure high yields and to minimize side reactions, particularly racemization, which can compromise the biological activity of the final peptide. thieme-connect.demdpi.com

The process of integrating this compound-OH can be summarized in the following general steps:

Activation: The carboxyl group of the tyrosine residue in this compound-OH is activated using a suitable coupling reagent.

Coupling: The activated dipeptide is then reacted with the free amino group of the target amino acid or peptide.

Deprotection (if necessary): Following the coupling reaction, the Z-group on the glutamic acid residue can be removed to allow for further elongation of the peptide chain from the N-terminus.

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound-OH

Solid-phase peptide synthesis (SPPS) offers significant advantages over solution-phase methods, particularly for the synthesis of longer peptides. thieme-connect.de In SPPS, the growing peptide chain is covalently attached to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be removed by simple washing. thieme-connect.de this compound-OH can be utilized in SPPS, although the benzyloxycarbonyl (Z) group is more traditionally associated with solution-phase synthesis. peptide.commedchemexpress.commedchemexpress.com

The use of Z-protected amino acids in SPPS is less common than the more widely adopted Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) strategies. peptide.com However, in certain synthetic designs, particularly for the preparation of specific peptide fragments, the Z-group's unique cleavage conditions (hydrogenolysis) can offer strategic advantages. thieme-connect.de

Methodological Considerations for this compound-OH Incorporation on Solid Supports

When incorporating this compound-OH onto a solid support in an SPPS protocol, several methodological factors must be considered. The tyrosine residue, with its phenolic side chain, can sometimes be incorporated without side-chain protection, especially in the synthesis of shorter peptides. peptide.com However, the unprotected hydroxyl group can be susceptible to acylation during coupling reactions, potentially leading to side products. peptide.com Therefore, for longer or more complex syntheses, protection of the tyrosine side chain is often recommended. rsc.org

The general procedure for incorporating this compound-OH in SPPS would involve:

Attaching the first amino acid to the solid support (resin).

Deprotecting the N-terminus of the resin-bound amino acid.

Coupling the activated this compound-OH to the deprotected amino group on the resin.

Washing the resin to remove excess reagents and byproducts.

Proceeding with further peptide chain elongation or cleaving the completed peptide from the resin.

Role of this compound-OH in the Design and Development of Bioactive Peptides and Derivatives

This compound-OH is a valuable precursor in the synthesis of a variety of bioactive peptides and their derivatives. chemimpex.comdatainsightsmarket.com Bioactive peptides are short chains of amino acids that can exert specific physiological effects in the body. mdpi.comresearchgate.net The dipeptide itself can serve as a substrate for enzymes like chymotrypsin, which shows specificity for cleaving peptide bonds adjacent to aromatic amino acids like tyrosine. peptide.co.jppeptanova.deescholarship.org This property makes this compound-OH a useful tool in studying enzyme kinetics and specificity. researchgate.net

Furthermore, this compound-OH and its derivatives have been employed in the synthesis of larger, more complex bioactive peptides. For example, it has been used in the synthesis of fragments of cholecystokinin (B1591339) (CCK), a peptide hormone involved in digestion and satiety. nih.govpnas.org The ability to precisely incorporate the Glu-Tyr sequence is critical for achieving the desired biological activity in these synthetic analogues.

The development of novel peptide-based drugs often involves creating derivatives and analogues of naturally occurring peptides to enhance their stability, selectivity, or potency. nih.gov this compound-OH provides a convenient starting point for such modifications. For instance, novel dipeptide derivatives containing an indole-3-carboxylic acid conjugated to a dipeptide motif have been synthesized using solid-phase methodology, demonstrating the versatility of such building blocks in creating new chemical entities with potential therapeutic applications. rsc.org

The table below provides examples of research findings related to the application of this compound-OH and similar peptide structures in the development of bioactive compounds.

Research AreaKey Findings
Enzyme Substrates This compound-OH serves as a synthetic substrate for enzymes like cathepsin B and chymotrypsin, aiding in the study of their activity and inhibition. peptanova.debiosynth.com
Bioactive Peptide Synthesis Used in the synthesis of cholecystokinin (CCK) analogues, which are important for studying receptor binding and physiological function. nih.govresearchgate.net
Drug Design and Discovery The Trp-Glu-Tyr-OH tripeptide, structurally related to this compound-OH, has been identified as a platform for developing inhibitors of protein tyrosine kinases. nih.gov
Antimicrobial Peptides Dipeptide derivatives, including those with Tyr, have been synthesized and shown to possess antimicrobial and anthelmintic properties. nih.gov

Enzymatic and Biochemical Characterization of Z Glu Tyr Oh Substrate Specificity

Z-GLU-TYR-OH as a Substrate for Proteolytic Enzymes

This compound-OH is widely recognized as a substrate for several classes of proteolytic enzymes, particularly those with carboxypeptidase activity. nih.govtandfonline.combachem.comchemimpex.com Its utility stems from the presence of a C-terminal tyrosine residue and a protected N-terminal glutamic acid, making it a specific target for enzymes that cleave amino acids from the carboxyl end of a peptide chain.

Cathepsin A Hydrolytic Activity Towards this compound-OH

Cathepsin A, a serine carboxypeptidase, demonstrates hydrolytic activity towards this compound-OH. chemimpex.comnih.gov This enzyme, which is active at an acidic pH, can cleave the peptide bond between the glutamic acid and tyrosine residues, releasing free tyrosine. nih.gov The specificity of Cathepsin A for substrates with a hydrophobic amino acid at the C-terminus makes this compound-OH an effective tool for assaying its enzymatic activity. nih.gov Studies have shown that Cathepsin A exhibits carboxypeptidase activity at a pH of 5.0 to 5.5. nih.gov

Carboxypeptidase Activity on this compound-OH in Biological Extracts

Extracts from various biological sources, including the fungus Aspergillus niger and tomato fruit, contain carboxypeptidases that can hydrolyze this compound-OH. nih.govtandfonline.com

Aspergillus niger: An acid carboxypeptidase isolated from Aspergillus niger var. macrosporus has been shown to effectively hydrolyze this compound-OH. nih.gov The optimal pH for this enzyme's activity on this compound-OH is 3.0. nih.gov Kinetic studies have determined the Michaelis constant (Km) and catalytic constant (kcat) for this reaction, providing insights into the enzyme's efficiency. nih.gov Another serine carboxypeptidase from Aspergillus oryzae also shows a preference for this compound-OH. nih.gov

Tomato Fruit: Carboxypeptidase activity in tomato fruit also targets this compound-OH. tandfonline.com The relative rate of hydrolysis of this compound-OH by tomato fruit carboxypeptidase is lower compared to other substrates like Z-Phe-Ala and Z-Phe-Phe. tandfonline.com This enzyme is most active at a pH between 5.0 and 5.5 and is thought to play a role in protein degradation and the generation of free amino acids during fruit ripening. tandfonline.comnih.gov

Table 1: Kinetic Parameters of Carboxypeptidase Activity on this compound-OH

Enzyme SourceOptimal pHKm (M)kcat (s⁻¹)
Aspergillus niger var. macrosporus3.04.0 x 10⁻³270

Elucidation of Enzyme-Substrate Binding Mechanisms Involving this compound-OH

The interaction between an enzyme and its substrate, such as this compound-OH, is a critical step in catalysis. The binding process often involves a "ping-pong" or double-displacement reaction mechanism, where the first substrate binds and a product is released before the second substrate binds. libretexts.org In the context of carboxypeptidases, the binding of this compound-OH to the active site is facilitated by specific amino acid residues. For instance, in some dioxygenases, a tyrosine residue plays a crucial role in positioning the substrate within the binding pocket. nih.govresearchgate.net The binding of the substrate can trigger conformational changes in the enzyme, leading to the release of other molecules from the active site and preparing it for the catalytic reaction. nih.gov The specificity of an enzyme for a particular substrate is determined by the precise arrangement of amino acids in the active site, which can form hydrogen bonds and other interactions with the substrate. nih.gov

This compound-OH as a Research Tool in Protein Degradation Studies

The synthetic dipeptide this compound-OH serves as a valuable model substrate in studies of protein degradation and amino acid metabolism. capes.gov.brnih.govresearchgate.netresearchgate.net Its defined structure allows researchers to investigate specific enzymatic activities and their consequences.

Investigation of Protein Hydrolysis and Amino Acid Release Facilitated by this compound-OH as a Model Dipeptide

In the study of black tea fermentation, this compound-OH has been used as an artificial substrate to demonstrate the breakdown of proteins into free amino acids. capes.gov.brnih.govresearchgate.netresearchgate.netmdpi.com During the fermentation of Camellia sinensis leaves, endogenous peptidases cleave the this compound-OH dipeptide, releasing tyrosine. nih.govresearchgate.netresearchgate.netmdpi.com This experiment provides direct evidence for protein degradation occurring during this process. The amount of released tyrosine can be quantified to assess the level of peptidase activity in the tea leaves. nih.govresearchgate.netresearchgate.net

Analysis of Specific Amino Acid Metabolism Following this compound-OH Cleavage

Table 2: Changes in Amino Acid Content During Simulated Black Tea Fermentation with this compound-OH

TreatmentFree Glutamate (Glu) ContentFree Tyrosine (Tyr) Content
Control (this compound-OH and tea leaves fermented separately)No significant changeNot detected
Treatment (this compound-OH and tea leaves fermented together)No significant changeSignificant increase

Structure Activity Relationship Sar Investigations of Z Glu Tyr Oh and Dipeptide Analogs

Identification of Structural Determinants for Functional Activity in Z-GLU-TYR-OH

The functional activity of this compound-OH is dictated by the interplay of its constituent parts: the N-terminal benzyloxycarbonyl (Z) protecting group, the glutamic acid residue, and the tyrosine residue. The Z-group, being a bulky aromatic moiety, can contribute to hydrophobic interactions with biological targets. rsc.org The glutamic acid residue provides a negatively charged carboxyl group in its side chain, which can participate in ionic interactions or hydrogen bonding. libretexts.org The tyrosine residue offers a phenolic hydroxyl group and an aromatic ring, both of which are crucial for various biological interactions. rsc.org

Key structural determinants for the activity of peptides and their analogs include:

Amino Acid Composition and Sequence: The specific amino acids and their order in the peptide chain are fundamental to its biological function. researchgate.net

Side Chain Properties: The chemical properties of the amino acid side chains (e.g., hydrophobicity, charge, size) play a critical role in molecular recognition and interaction with biological targets. nih.gov

Stereochemistry: The spatial arrangement of atoms (chirality) in the amino acid residues can significantly impact binding affinity and efficacy. mdpi.com

N- and C-terminal Modifications: Modifications at the ends of the peptide chain, such as the Z-group in this compound-OH, can influence stability, solubility, and receptor interaction.

Influence of Amino Acid Sequence and Stereochemistry on Dipeptide Activity

The sequence of amino acids in a dipeptide is a primary determinant of its activity. For instance, studies on antioxidant dipeptides have shown that placing a tyrosine or tryptophan residue at the N-terminus results in stronger antioxidant activity compared to when it is at the C-terminus. researchgate.net This suggests that the accessibility of the active functional groups is influenced by their position within the peptide.

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical factor. Most naturally occurring amino acids are in the L-configuration. The introduction of a D-amino acid can alter the peptide's conformation, potentially leading to increased stability against enzymatic degradation or a change in its interaction with a chiral target like a receptor binding site. mdpi.com The spontaneous conversion of L-amino acids to their D-enantiomers can occur under physiological conditions and may alter the structure and function of peptides and proteins. mdpi.com

The following table summarizes the influence of amino acid position on the antioxidant capacity of tyrosine-containing dipeptides.

DipeptideAntioxidant Capacity (TEAC, µmol TE/µmol)
Tyr-Gly ~1.1 times higher than Tyr-Gly at pH 10.0
Gly-Tyr ~1.7 times lower than Tyr-Gly at pH 10.0
N-terminal Tyr Dipeptides (average) 4.81 ± 0.10
C-terminal Tyr Dipeptides (average) 1.70 ± 0.27
Data from a study on the photo-oxidation of tyrosine peptides. researchgate.net

Role of Glutamic Acid and Tyrosine Residues in Modulating this compound-OH Derived Bioactivities

Glutamic Acid: As an acidic amino acid, glutamic acid possesses a carboxyl group in its side chain which is typically negatively charged at physiological pH. wikipedia.org This charge allows it to participate in electrostatic interactions and hydrogen bonding, which can be crucial for binding to target proteins. libretexts.org In some contexts, adjacent negatively charged amino acids can influence the reactivity of neighboring residues. researchgate.net For example, the presence of a nearby aspartic acid (another acidic amino acid) can catalyze the oxidation of tyrosine. researchgate.net However, in the dipeptide Glu-Tyr, studies on its antioxidant capacity indicated no significant interaction between the carboxyl group of glutamic acid and the phenolic hydroxyl group of tyrosine. nih.gov

Tyrosine: Tyrosine is an aromatic amino acid with a phenolic hydroxyl group. rsc.org This residue is frequently involved in key biological processes and is found in the active sites of many enzymes. rsc.org Its aromatic ring can engage in hydrophobic and π-stacking interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. rsc.org In the context of antioxidant activity, tyrosine-containing peptides often exhibit radical scavenging properties, with the phenolic hydroxyl group being a key player. nih.gov The substitution of tyrosine with phenylalanine, which lacks the hydroxyl group, often leads to a decrease in activity, highlighting the importance of this functional group. mdpi.com

In a study of the lethal factor of Bacillus anthracis, a zinc-endopeptidase, both a tyrosine residue (Tyr-728) and a glutamic acid residue (Glu-735) were found to be essential for its metalloproteolytic activity. nih.gov Replacing either of these residues resulted in a loss of both proteolytic activity and in vivo toxicity. nih.gov

The phenolic hydroxyl group of the tyrosine residue is a critical functional group that significantly contributes to the bioactivities of tyrosine-containing peptides. Its ability to donate a hydrogen atom is central to the antioxidant activity of these molecules. researchgate.net

In studies of human glutathione (B108866) transferase P1-1, replacing the active-site tyrosine (Tyr-8) with phenylalanine, which lacks the hydroxyl group, led to a 300-fold decrease in specific activity. nih.gov This indicates that the phenolic hydroxyl group of tyrosine is crucial for the catalytic activity of this enzyme, rather than just for substrate binding. nih.gov The un-ionized form of the phenolic hydroxyl group was found to be the active species in this catalytic process. nih.gov

The table below illustrates the importance of the phenolic hydroxyl group by comparing the activity of a wild-type enzyme with a mutant where tyrosine is replaced by phenylalanine.

EnzymeSpecific ActivityKey Finding
Wild-Type (with Tyr-8) NormalThe phenolic hydroxyl group is essential for catalysis.
Mutant Y8F (Tyr replaced by Phe) 300-fold decreaseThe loss of the hydroxyl group dramatically reduces enzymatic activity.
Data from a study on human glutathione transferase P1-1. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-OH Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound-OH analogs, QSAR models can be developed to predict their bioactivity based on various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties, hydrophobicity, and steric features.

The development of a QSAR model typically involves these steps:

Data Set Preparation: A series of this compound-OH analogs with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for validation. nih.govekb.eg

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog in the dataset. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics. mdpi.com

QSAR studies on peptides have highlighted the importance of amino acid properties in determining antioxidant activity. For instance, models have shown that the presence of tyrosine, tryptophan, or cysteine at the C-terminus of tripeptides is critical for high antioxidant potential. acs.org Such models can guide the design of new, more potent analogs of this compound-OH by identifying the key structural features that need to be optimized.

Advanced Analytical Methodologies for Research Oriented Characterization of Z Glu Tyr Oh

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Analysis

Native Z-GLU-TYR-OH and its metabolites, such as the individual amino acids glutamic acid and tyrosine, often require chemical modification prior to analysis to improve their chromatographic behavior and detection sensitivity. semanticscholar.orgactascientific.com Derivatization is employed to increase volatility for gas chromatography, enhance thermal stability, or introduce chromophoric or fluorophoric tags for improved detection in liquid chromatography. semanticscholar.orgactascientific.com

While the N-terminus of this compound-OH is protected by the benzyloxycarbonyl (Z) group, N-acylation becomes a relevant strategy when analyzing its metabolites or if the Z-group is cleaved during sample preparation. N-acylation targets the primary amino groups of the resulting free amino acids (glutamic acid, tyrosine) or the N-terminus of the dipeptide itself post-deprotection. This modification is crucial for reducing polarity and increasing volatility, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. semanticscholar.orgjst.go.jp

Common N-acylation approaches involve reacting the analyte with acylating agents to form stable amide derivatives. For instance, trifluoroacetyl (TFA) derivatives, formed by reacting with reagents like methyl trifluoroacetate, are frequently prepared for the GC analysis of dipeptides. jst.go.jp Other techniques include myristoylation, which involves the addition of a myristoyl group to the N-terminal amino group, significantly increasing the lipophilicity of the peptide. nih.gov This alteration in lipophilicity can be leveraged to improve separation in reversed-phase chromatography. The choice of acylating agent depends on the analytical goal, whether it is to enhance volatility, improve fragmentation patterns in mass spectrometry, or modify retention characteristics in chromatography. semanticscholar.orgarkat-usa.org

Table 1: Common N-Acylation Reagents for Peptide and Amino Acid Derivatization

Reagent ClassExample ReagentTarget FunctionalityPurpose
Anhydrides Trifluoroacetic Anhydride (B1165640) (TFAA)Primary/Secondary Amines, HydroxylsIncrease volatility for GC-MS
Acyl Halides Pentafluoropropionyl ChloridePrimary/Secondary Amines, HydroxylsIntroduce electron-capturing groups for ECD detection
Chloroformates Methyl ChloroformateAmines, HydroxylsForm stable derivatives for GC analysis
NHS-Esters N-hydroxysuccinimide esters of fatty acidsPrimary AminesIncrease hydrophobicity for RPC, improve MS ionization

This table presents examples of reagent classes used for N-acylation in analytical chemistry.

O-Acylation of Tyrosine Residues and Subsequent Hydrolysis Strategies

The phenolic hydroxyl group of the tyrosine residue in this compound-OH is a prime target for derivatization. google.com O-acylation of this group can occur, sometimes unintentionally, during N-acylation reactions, particularly under alkaline conditions. google.comnih.gov The pH of the reaction medium is a critical factor; for example, at pH 7.5, derivatization of tyrosine occurs predominantly at the phenolic hydroxyl site, while at higher pH values, dual derivatization of both the amino and hydroxyl groups is more likely. google.com

In some analytical protocols, O-acylation is performed intentionally. For instance, hydroxyl groups on unsulfated tyrosines can be blocked by acetylation using reagents like sulfosuccinimidyl acetate (B1210297) to facilitate the study of other modifications. nih.gov However, in many quantitative analyses, O-acylation is an undesirable side reaction that can lead to multiple derivative products and complicate chromatograms. google.com

To address this, hydrolysis strategies are employed to remove the O-acyl groups. The O-acylated tyrosine derivative is unstable and can be easily hydrolyzed. researchgate.netmdpi.com This hydrolysis accelerates with increasing pH. google.com A common and effective method is the addition of hydroxylamine (B1172632) to the sample to achieve a slightly basic pH, which rapidly cleaves the ester linkage of the O-acylated tyrosine, reverting it to its free hydroxyl form. google.com This ensures that a single, N-acylated product is present for analysis, simplifying quantification. google.com

For comprehensive analysis, especially using GC-MS, multi-step derivatization protocols are often necessary to modify all reactive functional groups on this compound-OH or its constituent amino acids. researchgate.netcabidigitallibrary.org A widely used two-step procedure involves an initial esterification followed by acylation. researchgate.netmdpi.com

Esterification: The carboxyl groups (the C-terminus and the side chain of glutamic acid) are first converted to esters, typically methyl esters, by reacting with an acidic alcohol solution (e.g., 2 M HCl in methanol) at an elevated temperature. mdpi.comnih.gov This step neutralizes the acidic nature of these groups and is critical for making the molecule suitable for GC analysis. mdpi.com

Acylation: Following esterification, the sample is dried, and the remaining active hydrogens on amino and hydroxyl groups are derivatized. researchgate.net This is commonly achieved using a strong acylating agent, such as pentafluoropropionic anhydride (PFPA) in a solvent like ethyl acetate. researchgate.netmdpi.com PFPA is highly reactive and will acylate the N-terminal amino group (if deprotected) and the phenolic hydroxyl group of tyrosine. researchgate.net

While the tyrosine hydroxyl group reacts with PFPA, the resulting O-pentafluoropropionic ester is very susceptible to hydrolysis and is often cleaved during the aqueous workup or extraction phase prior to injection, leaving the free hydroxyl group. researchgate.netmdpi.com This multi-step approach ensures that the final derivatives are volatile, thermally stable, and exhibit excellent chromatographic properties for GC-MS analysis. researchgate.net

Table 2: Example of a Two-Step Derivatization Protocol for GC-MS Analysis

StepReagent & ConditionsTarget Functional GroupsOutcome
1. Esterification 2 M HCl in Methanol, 60-80°C for 60 minCarboxylic acids (-COOH)Formation of methyl esters (-COOCH₃)
2. Acylation Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate, 65°C for 30 minPrimary amines (-NH₂), Hydroxyls (-OH)Formation of N-pentafluoropropionyl and O-pentafluoropropionyl derivatives

This table outlines a typical multi-step derivatization process for preparing amino acids and peptides for GC-MS analysis. researchgate.netmdpi.comnih.gov

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in this compound-OH Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of amino acids and their metabolites due to its high sensitivity and specificity. nih.gov However, this compound-OH as an intact dipeptide is non-volatile and thermally labile, making it unsuitable for direct GC-MS analysis. Therefore, its analysis via GC-MS is typically performed on its constituent amino acids after chemical hydrolysis and subsequent derivatization. nih.govwvu.edu

The derivatization process, as detailed in section 6.1.3, converts the polar amino acids into volatile and thermally stable derivatives. researchgate.net The most common methods are silylation and acylation. wvu.edu

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens on amino, carboxyl, and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. wvu.edu For example, tyrosine can yield a tri-trimethylsilyl derivative under optimal conditions. wvu.edu

Acylation/Esterification: The two-step protocol using reagents like HCl/methanol and PFPA generates methyl ester-pentafluoropropionyl (Me-PFP) derivatives. researchgate.netnih.gov

Once derivatized, the sample is injected into the gas chromatograph. A capillary column, such as a DB-5 or Optima 17, separates the derivatives based on their boiling points and interactions with the stationary phase. d-nb.infonih.gov The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. d-nb.info Quantification is typically performed in the selected-ion monitoring (SIM) mode, which offers enhanced sensitivity by monitoring specific, characteristic mass fragments of the analyte and an isotopically labeled internal standard. mdpi.comnih.gov

Table 3: GC-MS Characteristics of Derivatized Glutamic Acid and Tyrosine

Amino AcidDerivative TypeGC Column ExampleIonization ModeExample Mass Fragments (m/z)
Glutamic Acid Di-TMSDB-5MSEI246, 218, 147
Tyrosine Tri-TMSDB-5MSEI383, 368, 218, 147
Glutamic Acid Me-PFPOptima 17NICI411, 380, 352
Tyrosine Me-PFPOptima 17NICI461, 306, 162

This table provides illustrative examples of derivatives and mass spectrometric data for the constituent amino acids of this compound-OH. Data is compiled from general knowledge of TMS derivatives wvu.edu and published data on Me-PFP derivatives. mdpi.comnih.gov

Reversed-Phase Chromatography (RPC) for Separation and Detection of this compound-OH Derivatives

Reversed-Phase Chromatography (RPC), often in the form of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is the method of choice for the analysis of peptides and their derivatives. researchgate.net It separates molecules based on their hydrophobicity. nih.gov The stationary phase is non-polar (e.g., silica (B1680970) bonded with C18 alkyl chains), while the mobile phase is a polar aqueous-organic mixture, typically water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netrsc.org

This compound-OH is well-suited for RPC analysis. Its hydrophobicity is significantly influenced by the aromatic rings of the benzyloxycarbonyl (Z) group and the tyrosine side chain, leading to strong retention on a C18 column. nih.govmdpi.com Separation is achieved by applying a gradient, where the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased. rsc.org This weakens the hydrophobic interactions between the analyte and the stationary phase, causing more hydrophobic compounds to elute later. nih.gov

RPC is used for:

Purity assessment: Determining the purity of synthetic this compound-OH. tcichemicals.com

Quantification: Measuring the concentration of this compound-OH in experimental samples, such as in enzyme kinetic studies. portlandpress.com

Metabolite analysis: Separating the parent compound from its potential breakdown products (e.g., Tyr, Glu, Z-Glu). mdpi.com

Derivatization can also be used in conjunction with RPC. While not required for retention, derivatizing the peptide or its metabolites can introduce a UV-absorbing or fluorescent tag, enhancing detection sensitivity, especially for analytes at low concentrations or those lacking a strong natural chromophore. actascientific.com

Table 4: Typical Parameters for Reversed-Phase Chromatography of Peptides

ParameterTypical SettingPurpose
Stationary Phase C18-bonded silica (3-5 µm particle size)Provides a hydrophobic surface for interaction.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifies mobile phase, acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier to elute analytes by increasing mobile phase hydrophobicity.
Elution Mode Gradient elution (e.g., 5% to 95% B over 20 min)Allows for the separation of compounds with a wide range of hydrophobicities.
Flow Rate 0.8 - 1.0 mL/min (for analytical HPLC)Controls analysis time and separation efficiency.
Detection UV Absorbance at 214 nm or 280 nm214 nm detects the peptide backbone; 280 nm is specific for aromatic residues (Tyr, Trp).

This table summarizes common starting conditions for the RPC analysis of peptides like this compound-OH. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-GLU-TYR-OH, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, with Z-group protection for glutamic acid. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (e.g., MALDI-TOF) ensures correct molecular weight (444.434 g/mol) . Stability under varying pH and temperature conditions should be assessed using accelerated degradation studies .

Q. How does the stereochemistry of this compound-OH influence its biological activity in peptide conjugates?

  • Methodological Answer : Stereochemical integrity (L-configuration) is critical for receptor binding. Circular dichroism (CD) spectroscopy and X-ray crystallography can confirm conformational stability. Comparative studies using D-isomer controls are recommended to isolate stereospecific effects in enzymatic assays or cell-based models .

Q. What are the key challenges in characterizing this compound-OH’s solubility and aggregation behavior?

  • Methodological Answer : Solubility varies with solvent polarity (e.g., DMSO vs. aqueous buffers). Dynamic light scattering (DLS) and transmission electron microscopy (TEM) identify aggregation thresholds. Solubility parameters (LogP = 2.45) should guide solvent selection for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound-OH across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions (e.g., serum concentration), or impurity profiles. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analyses of published datasets and strict adherence to NIH preclinical reporting guidelines (e.g., detailed protocols in supplementary materials) enhance reproducibility .

Q. What computational strategies are effective in predicting this compound-OH’s interaction with enzymatic targets like kinases or proteases?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., PDB entries) can model binding modes. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. Validate predictions with mutagenesis studies on key residues identified in silico .

Q. How can synthesis yields of this compound-OH be optimized while minimizing side reactions (e.g., racemization)?

  • Methodological Answer : Optimize coupling reagents (e.g., HATU vs. HBTU) and reaction temperatures to reduce racemization. Monitor reaction progress via LC-MS. Implement microwave-assisted SPPS for accelerated kinetics and improved yields. Post-purification, quantify enantiomeric excess using chiral HPLC .

Q. What in vitro/in vivo models are most suitable for studying this compound-OH’s role in modulating inflammatory pathways?

  • Methodological Answer : Use primary macrophages (e.g., RAW 264.7 cells) for in vitro LPS-induced inflammation models. For in vivo studies, murine collagen-induced arthritis (CIA) models assess anti-inflammatory efficacy. Ensure dose-response curves and cytokine profiling (ELISA/MSD) align with ethical guidelines for preclinical research .

Data Management and Reproducibility

Q. What metadata standards are critical for documenting this compound-OH experimental data?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include synthesis parameters (reagent ratios, purification gradients), raw spectral data (NMR/HPLC files), and assay conditions (cell passage numbers, buffer compositions). Use electronic lab notebooks (ELNs) for version control .

Q. How should researchers address batch-to-batch variability in this compound-OH for longitudinal studies?

  • Methodological Answer : Establish quality control (QC) checkpoints: NMR purity, endotoxin levels (LAL assay), and biological activity baselines (e.g., IC50 in a standardized assay). Archive aliquots under inert conditions (argon, -80°C) to minimize degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.